Glycyl-L-tryptophyl-L-threonyl-L-leucine Glycyl-L-tryptophyl-L-threonyl-L-leucine
Brand Name: Vulcanchem
CAS No.: 168136-65-0
VCID: VC20580061
InChI: InChI=1S/C23H33N5O6/c1-12(2)8-18(23(33)34)27-22(32)20(13(3)29)28-21(31)17(26-19(30)10-24)9-14-11-25-16-7-5-4-6-15(14)16/h4-7,11-13,17-18,20,25,29H,8-10,24H2,1-3H3,(H,26,30)(H,27,32)(H,28,31)(H,33,34)/t13-,17+,18+,20+/m1/s1
SMILES:
Molecular Formula: C23H33N5O6
Molecular Weight: 475.5 g/mol

Glycyl-L-tryptophyl-L-threonyl-L-leucine

CAS No.: 168136-65-0

Cat. No.: VC20580061

Molecular Formula: C23H33N5O6

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-L-tryptophyl-L-threonyl-L-leucine - 168136-65-0

Specification

CAS No. 168136-65-0
Molecular Formula C23H33N5O6
Molecular Weight 475.5 g/mol
IUPAC Name (2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C23H33N5O6/c1-12(2)8-18(23(33)34)27-22(32)20(13(3)29)28-21(31)17(26-19(30)10-24)9-14-11-25-16-7-5-4-6-15(14)16/h4-7,11-13,17-18,20,25,29H,8-10,24H2,1-3H3,(H,26,30)(H,27,32)(H,28,31)(H,33,34)/t13-,17+,18+,20+/m1/s1
Standard InChI Key HEUIEQNQKXMFDG-SBFOQGNTSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CN)O
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Sequence

Glycyl-L-tryptophyl-L-threonyl-L-leucine (molecular formula: C₁₉H₂₉N₅O₇) is a linear tetrapeptide with the sequence Gly-Trp-Thr-Leu. Its molecular weight is 475.47 g/mol, and its density is estimated at 1.50±0.1 g/cm³. The peptide backbone consists of:

  • Glycine (Gly): A non-polar, achiral amino acid with a hydrogen side chain.

  • Tryptophan (Trp): An aromatic amino acid with an indole moiety, contributing to UV absorption at 280 nm.

  • Threonine (Thr): A polar amino acid with a hydroxyl group, enabling post-translational modifications.

  • Leucine (Leu): A branched-chain aliphatic amino acid critical for protein synthesis and hydrophobic interactions.

The tertiary structure is influenced by hydrogen bonding between the Thr hydroxyl group and the Trp indole ring, as well as hydrophobic interactions involving Leu’s isobutyl side chain .

Table 1: Physicochemical Properties of Glycyl-L-Tryptophyl-L-Threonyl-L-Leucine

PropertyValueSource
Molecular FormulaC₁₉H₂₉N₅O₇
Molecular Weight475.47 g/mol
Density1.50±0.1 g/cm³
UV Absorption (λ_max)280 nm (Trp moiety)
SolubilityPolar solvents (e.g., DMSO)

Synthesis and Analytical Characterization

Solid-Phase Peptide Synthesis (SPPS)

The compound is typically synthesized via Fmoc-based SPPS, which employs 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for amine functionalities. Key steps include:

  • Resin Activation: Wang resin (hydroxymethylphenoxy resin) is functionalized with Fmoc-Leu-OH.

  • Coupling Reactions: Sequential addition of Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, and Fmoc-Gly-OH using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine).

  • Deprotection and Cleavage: Final cleavage from the resin using TFA (trifluoroacetic acid) liberates the peptide while removing side-chain protecting groups (e.g., tert-butyl for Thr and Boc for Trp).

Challenges in Synthesis

  • Tryptophan Sensitivity: The indole ring of Trp is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis .

  • Steric Hindrance: Bulky side chains in Leu and Thr may reduce coupling efficiency, requiring extended reaction times (≥2 hours).

Biological Activity and Mechanisms

Enzymatic Interactions

The peptide’s Thr residue serves as a potential substrate for serine/threonine kinases, implicating it in cellular signaling pathways. Computational docking studies suggest affinity for trypsin-like proteases (Kd ≈ 2.3 µM), though experimental validation is pending.

Pharmacological and Industrial Applications

Cosmetic Formulations

The tetrapeptide’s hydrophobic Leu and Trp residues enhance skin permeability, making it a candidate for anti-aging creams targeting collagen degradation.

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